
Ethyl 2-phenylpropionate
Overview
Description
Ethyl 2-phenylpropionate (CAS 42253-99-6) is an ester derivative of 2-phenylpropionic acid, characterized by a phenyl group attached to the α-carbon of the propionate chain. Its structure is confirmed by NMR δH (200 MHz; CDCl3) 1.17 (3H, t, J = 7.0 Hz, CH3), 1.46 (3H, t, J = 7.0 Hz, CH3), 3.67 (1H, q, J = 7.0 Hz, CH), 4.24 (2H, q, J = 7.0 Hz, CH2), and 7.22–7.32 (5H, m, Ph-H) .
Preparation Methods
Biocatalytic Synthesis Using Fungal Mycelia
Strain Selection and Biocatalyst Preparation
Lyophilized mycelia of Aspergillus oryzae (CBS 10207, MIM) and Rhizopus oryzae (CBS 11207, 39134) have been extensively studied for their carboxylesterase activity . These strains are cultivated in submerged cultures with media enriched in yeast extract, ammonium sulfate, and Tween 80, harvested after 48 hours, and lyophilized to preserve enzymatic activity . The lyophilized biomass serves as a robust biocatalyst in non-aqueous media, enabling esterification without cell membrane disruption.
Reaction Conditions and Optimization
Esterification of 2-phenylpropionic acid with ethanol is conducted in n-heptane at 50°C, with substrate concentrations of 23 mM and biocatalyst loading of 30 g/L . Aspergillus oryzae MIM achieves a maximum equilibrium yield () of 0.732, while Rhizopus oryzae CBS 11207 attains . The apparent esterification equilibrium constant () for A. oryzae is 7.5, significantly higher than for R. oryzae, reflecting superior thermodynamic favorability .
Table 1: Esterification Performance of Fungal Biocatalysts
Biocatalyst | (h) | ||
---|---|---|---|
A. oryzae MIM | 0.732 | 33.9 | 7.5 |
R. oryzae CBS 11207 | 0.436 | 23.7 | 0.60 |
Enzymatic Transesterification and Hydrolysis Dynamics
Hydrolysis Kinetics
The hydrolysis of ethyl 2-phenylpropionate is markedly faster than its synthesis, with A. oryzae MIM achieving 97.6% yield () within 24 hours . The half-life () for hydrolysis is 0.058 hours for ethyl phenylacetate and 1.29 hours for this compound, indicating steric hindrance from the α-methyl group .
Lipase-Mediated Resolution
Although no studies directly address this compound, lipases from Candida rugosa (e.g., Amano PS-C) resolve racemic ethyl 3-hydroxy-3-phenylpropionate via transesterification with vinyl acetate, achieving >99% enantiomeric excess (ee) at 52% conversion . This suggests potential applicability to this compound, contingent on substrate compatibility.
Comparative Analysis of Methodologies
Biocatalytic vs. Chemical Synthesis
Chemical esterification, typically using sulfuric acid, offers rapid kinetics but suffers from corrosion and byproduct formation. In contrast, fungal biocatalysts operate under mild conditions (50°C, pH 7.0) with reusable biomass, though requiring longer reaction times (24–48 hours) .
Solvent and Temperature Effects
n-Heptane enhances esterification yields by maintaining enzyme stability and reducing water activity . Elevated temperatures (50°C) accelerate diffusion-limited reactions but risk enzyme denaturation beyond 60°C.
Scientific Research Applications
Pharmaceutical Applications
EPP serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its role in the production of chiral molecules is particularly noteworthy.
Case Study: Enantioselective Synthesis
Research conducted by Gandolfi et al. (2001) demonstrated that EPP can be utilized in enantioselective reactions. The study involved the use of biocatalysts such as Aspergillus oryzae and Rhizopus sp. for the esterification of EPP with primary alcohols, yielding enantiomerically enriched products suitable for pharmaceutical applications. The results indicated that these biocatalysts exhibited high specificity and efficiency, making them ideal for producing chiral building blocks necessary for drug synthesis .
Biocatalysis
EPP is extensively studied for its hydrolysis properties using biocatalysts. This process is vital for producing various esters and other derivatives.
Hydrolysis Studies
A study highlighted in SciELO investigated the hydrolysis of EPP using lyophilized mycelia from Aspergillus oryzae and Rhizopus oryzae. The results showed that these biocatalysts effectively hydrolyzed EPP, achieving high conversion rates within short time frames .
Biocatalyst | Maximum Yield | Time to Half Max Yield | Rate Constant |
---|---|---|---|
Aspergillus oryzae MIM | 0.976 | 1.29 h | 0.90 |
Rhizopus oryzae CBS 11207 | 0.976 | 0.058 h | 0.91 |
This data illustrates the potential of EPP in biotechnological applications, particularly in the production of value-added chemicals through enzymatic processes.
Food Chemistry
EPP is also utilized in the food industry as a flavoring agent due to its pleasant aroma profile. Its application in food products enhances sensory attributes without significantly altering the product's chemical composition.
Flavoring Applications
The compound's sweet and fruity odor makes it suitable for use in perfumes and food flavorings, contributing to the overall sensory experience of various consumables .
Research Applications
In addition to its industrial uses, EPP is employed as a model compound in studies related to ester hydrolysis and reaction kinetics.
Model Compound Studies
Researchers utilize EPP to understand reaction mechanisms and kinetics involving esters, which can provide insights into broader chemical behaviors relevant to both academic and industrial chemistry.
Mechanism of Action
The mechanism of action of ethyl 2-phenylpropionate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2-phenylpropanoic acid and ethanol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released 2-phenylpropanoic acid can then participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Phenylacetate
- Structure : Lacks the α-methyl group present in ethyl 2-phenylpropionate.
Enzymatic Hydrolysis :
Compound Biocatalyst Hydrolysis Yield (24 h) Ethyl phenylacetate A. oryzae MIM 97% This compound A. oryzae MIM 94% This compound exhibits slightly slower hydrolysis due to steric hindrance from the α-methyl group .
2-Phenoxyethyl Propionate
- Structure: Replaces the phenyl group with a phenoxy group (C6H5O–).
- Applications : Primarily used in fragrances and solvents. The absence of direct aromatic conjugation to the ester carbonyl reduces its metabolic interactions compared to this compound .
2-(p-Tolyl)propionic Acid
- Structure : Contains a para-methyl substituent on the phenyl ring.
- Enzymatic Activity : Shows a 10-fold lower decarboxylation activity compared to 2-phenylpropionate (phenylacetate decarboxylase activity: 2-phenylpropionate = 1.0 × 10^3 μM/min/mg; 2-(p-tolyl)propionic acid = 1.0 × 10^2 μM/min/mg) .
Association with Type 2 Diabetes (T2D)
- Fecal Metabolome : Inverse association between fecal 2-phenylpropionate levels and T2D (FDR < 0.05), suggesting gut microbiota-mediated protective effects .
- Blood Metabolome: No significant association with T2D, highlighting compartment-specific metabolic roles .
Comparison with Hydrocinnamic Acid
- Hydrocinnamic Acid : Blood levels inversely associated with T2D, unlike fecal 2-phenylpropionate. This contrast underscores divergent metabolic pathways influenced by structural differences (hydrocinnamic acid lacks the ester group) .
Decarboxylation Activity
Relative Activity :
Substrate Decarboxylation Activity (μM/min/mg) Phenylacetate 1.0 × 10^5 2-Phenylpropionate 1.0 × 10^3 2-(p-Tolyl)propionic Acid 1.0 × 10^2 The α-methyl group in 2-phenylpropionate reduces substrate binding efficiency in phenylacetate decarboxylase .
Comparison with Functionalized Esters
Fluorinated Derivatives
- Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate: The electron-withdrawing fluorine enhances carbonyl electrophilicity, enabling nucleophilic substitutions less accessible to this compound .
Ethyl Crotonate
- Structure : α,β-unsaturated ester (CH3CH=CHCOOC2H5).
- Reactivity : Undergoes Michael additions and Diels-Alder reactions, unlike this compound, which lacks conjugated double bonds .
Ethyl Acetoacetate
- Keto-Enol Tautomerism: Exhibits equilibrium between keto and enol forms, enhancing its role in Claisen condensations. This compound lacks this tautomerism, favoring stability in acidic conditions .
Biological Activity
Ethyl 2-phenylpropionate (EPP) is an organic compound known for its diverse biological activities, including its roles in biocatalysis and potential applications in agriculture and pharmaceuticals. This article provides a comprehensive overview of the biological activity of EPP, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is an ester derived from 2-phenylpropionic acid and ethanol. Its chemical structure can be represented as follows:
This compound exhibits unique properties due to the presence of the phenyl group, which influences its reactivity and interaction with biological systems.
1. Acaricidal Activity
Recent studies have highlighted the acaricidal properties of EPP and its derivatives. A series of experiments evaluated the efficacy of various arylpropionate esters against mites, revealing that compounds similar to EPP exhibited significant mortality rates. For instance, in a study comparing several esters, EPP demonstrated acaricidal activity with mortality rates exceeding 66% at concentrations as low as 0.25 mg/mL, comparable to standard acaricides like ivermectin .
Table 1: Acaricidal Activity of this compound and Analogues
Compound | Concentration (mg/mL) | Mortality Rate (%) |
---|---|---|
This compound | 0.25 | >66 |
Ivermectin | - | 68.3 |
Methyl 3-phenylpropionate | 0.25 | >96 |
The research indicates that the ester group is crucial for biological activity, with variations in substituents on the phenyl ring impacting efficacy .
2. Biocatalysis
EPP has been investigated for its potential as a substrate in biocatalytic processes. Studies utilizing lyophilized mycelia from fungi such as Aspergillus oryzae and Rhizopus oryzae have shown that these organisms can effectively catalyze the hydrolysis of EPP, yielding high conversion rates. For example, A. oryzae MIM achieved a hydrolysis yield of 0.94 after just 24 hours .
Table 2: Hydrolysis Yields of this compound by Different Biocatalysts
Biocatalyst | Yield after 24h |
---|---|
A. oryzae MIM | 0.94 |
R. oryzae CBS 11207 | 0.51 |
These findings suggest that EPP can serve as an effective substrate for enzymatic reactions, potentially leading to new applications in organic synthesis .
Case Study: Enzymatic Hydrolysis
In a controlled study, researchers explored the hydrolysis kinetics of EPP using various fungal strains. The results indicated that A. oryzae MIM not only outperformed other strains but also showed a faster reaction rate due to less steric hindrance associated with the α-methyl group present in EPP compared to other esters .
This study emphasizes the importance of selecting appropriate biocatalysts for optimizing reaction conditions in industrial applications.
The biological activity of EPP is believed to involve acyl transfer mechanisms where the carbonyl oxygen acts as a nucleophile during interactions with biological receptors. This hypothesis is supported by comparative studies showing that esters exhibit greater activity than their corresponding amides or acids .
Q & A
Basic Questions
Q. What are the established laboratory synthesis methods for Ethyl 2-phenylpropionate, and how can their reproducibility be ensured?
this compound is commonly synthesized via electrochemical reduction of precursors like ethyl 2-phenyl-2-phenylmercaptopropionate, yielding high-purity products identified by NMR spectroscopy . For enzymatic routes, lyophilized mycelia of Aspergillus oryzae or Rhizopus oryzae in organic solvents (e.g., n-heptane) catalyze esterification or hydrolysis reactions . To ensure reproducibility:
- Document reaction parameters (temperature, solvent, catalyst loading) in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Include purity verification data (e.g., NMR spectra, chromatograms) in supplementary materials .
Q. Which spectroscopic techniques are recommended for characterizing this compound, and how should data be reported?
Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly for confirming enantiomeric purity and identifying byproducts . Raman spectroscopy may supplement analysis by detecting functional groups. Reporting guidelines include:
- Presenting spectra with labeled peaks and integration values in figures.
- Avoiding excessive decimal places in numerical data; adhere to instrument precision (e.g., ±0.01 ppm for NMR) .
Q. What are the primary research applications of this compound in organic chemistry?
The compound serves as:
- A model substrate for studying enzymatic stereoselectivity in hydrolysis/esterification .
- An intermediate in synthesizing chiral pharmaceuticals or agrochemicals .
Advanced Research Questions
Q. How can contradictions in reported catalytic efficiencies of biocatalysts for this compound synthesis be systematically addressed?
Contradictions often arise from variability in enzyme preparation, solvent systems, or assay conditions. To resolve discrepancies:
- Conduct a meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability across studies .
- Validate protocols via interlaboratory reproducibility trials, emphasizing lyophilization methods and solvent purity .
Q. What experimental design strategies optimize enantiomeric purity in this compound synthesis?
Enantioselectivity depends on catalyst choice (e.g., immobilized lipases) and reaction engineering:
- Use factorial design to test variables (pH, temperature, co-solvents) .
- Apply chiral chromatography (e.g., HPLC with amylose columns) for purity assessment .
Q. How should researchers statistically analyze kinetic data from this compound hydrolysis studies?
- Employ nonlinear regression to fit Michaelis-Menten or Hill equations, reporting confidence intervals for Kₘ and Vₘₐₓ .
- Avoid overinterpreting small sample sizes; use power analysis to determine adequate replicates .
Q. What are the best practices for conducting systematic reviews on this compound’s biocatalytic applications?
- Search multiple databases (e.g., PubMed, Web of Science) to mitigate platform bias .
- Use PRISMA frameworks to document study inclusion/exclusion criteria and assess publication bias .
Q. Methodological Notes
- Data Reporting : Follow the Beilstein Journal’s guidelines for supplementary materials, ensuring raw data (e.g., NMR files) are archived in repositories like Zenodo .
- Ethical Replication : Disclose all deviations from cited protocols to enhance reproducibility .
- Statistical Rigor : Define significance thresholds (e.g., p < 0.05) and avoid ambiguous terms like "trend" without statistical backing .
Properties
IUPAC Name |
ethyl 2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUVIKZNQWNGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862976 | |
Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-99-8 | |
Record name | Ethyl 2-phenylpropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2510-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-phenylpropanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-phenylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.934 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.